molecular formula C6H5BrN2O3 B1522642 5-Amino-2-bromo-4-nitrophenol CAS No. 855836-08-7

5-Amino-2-bromo-4-nitrophenol

Cat. No.: B1522642
CAS No.: 855836-08-7
M. Wt: 233.02 g/mol
InChI Key: IZFUAQAHNPUZGL-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-4-nitrophenol is an organic compound with the molecular formula C6H4BrNO3. It is a derivative of phenol, featuring an amino group (-NH2) at the 5-position, a bromo group (-Br) at the 2-position, and a nitro group (-NO2) at the 4-position. This compound is known for its distinctive chemical properties and has various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized by nitration of 2-bromo-5-aminophenol using concentrated nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

  • Bromination Reaction: Another method involves the bromination of 5-amino-4-nitrophenol using bromine in an acidic medium. This reaction is performed under controlled conditions to ensure the selective substitution at the desired position.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration and bromination reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones and dyes.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5-amino-2-bromo-4-aminophenol.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the amino and nitro groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction is typically achieved using hydrogen gas (H2) in the presence of a catalyst or using chemical reductants like tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Electrophilic substitution reactions are often carried out using strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation Products: Quinones, dyes, and other oxidized derivatives.

  • Reduction Products: 5-amino-2-bromo-4-aminophenol.

  • Substitution Products: Various substituted phenols and amines.

Scientific Research Applications

Chemistry: 5-Amino-2-bromo-4-nitrophenol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Biology: The compound serves as a fluorescent probe in biological studies, aiding in the visualization of cellular components and processes. Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Amino-2-bromo-4-nitrophenol exerts its effects depends on its specific application. For example, in biological studies, the compound may interact with cellular targets through its nitro and amino groups, influencing various biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Bromo-4-nitrophenol: Lacks the amino group, resulting in different reactivity and applications.

  • 5-Amino-4-nitrophenol: Lacks the bromo group, leading to variations in chemical behavior and utility.

  • 2-Bromo-5-nitroaniline: Contains an amino group at a different position, affecting its chemical properties and uses.

Uniqueness: 5-Amino-2-bromo-4-nitrophenol is unique due to the presence of both amino and nitro groups on the benzene ring, which provides a balance of electron-donating and electron-withdrawing effects, influencing its reactivity and applications.

This comprehensive overview highlights the significance of this compound in various fields, from scientific research to industrial applications. Its unique chemical properties and versatile reactivity make it a valuable compound in organic chemistry and beyond.

Properties

IUPAC Name

5-amino-2-bromo-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFUAQAHNPUZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681477
Record name 5-Amino-2-bromo-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855836-08-7
Record name 5-Amino-2-bromo-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-bromo-4-nitrophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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